molecular formula C10H8N2O4 B3050626 5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 27406-37-7

5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3050626
CAS No.: 27406-37-7
M. Wt: 220.18 g/mol
InChI Key: IHXRUBWAIYFCFU-UHFFFAOYSA-N
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Description

5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a furan ring and a diazinane trione structure

Future Directions

The future directions for research on this compound could include further exploration of its bioactivities and potential applications in medicine, given the wide range of bioactivities exhibited by dihydropyrimidine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 5-methylfuran-2-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the diazinane trione moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one
  • 4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide

Uniqueness

5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a furan ring and a diazinane trione structure This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds

Properties

IUPAC Name

5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5-2-3-6(16-5)4-7-8(13)11-10(15)12-9(7)14/h2-4H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXRUBWAIYFCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367673
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(5-methyl-2-furanyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27406-37-7
Record name 5-[(5-Methyl-2-furanyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27406-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(5-methyl-2-furanyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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